molecular formula C8H7BrF2 B13929193 1-(Bromomethyl)-2,4-difluoro-3-methylbenzene

1-(Bromomethyl)-2,4-difluoro-3-methylbenzene

Cat. No.: B13929193
M. Wt: 221.04 g/mol
InChI Key: VFASFDVQYOOMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-2,4-difluoro-3-methylbenzene is an organic compound with the molecular formula C8H7BrF2. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, two fluorine atoms, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-(Bromomethyl)-2,4-difluoro-3-methylbenzene typically involves the bromination of 2,4-difluoro-3-methyltoluene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the methyl group without affecting the aromatic ring.

Industrial production methods may involve more scalable processes, such as continuous flow reactors, to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-(Bromomethyl)-2,4-difluoro-3-methylbenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of substituted products. Common reagents include sodium azide, potassium cyanide, and amines.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Bromomethyl)-2,4-difluoro-3-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of functional materials, such as polymers and liquid crystals, due to its unique electronic properties.

    Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for the synthesis of bioactive compounds.

    Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2,4-difluoro-3-methylbenzene largely depends on its reactivity towards various biological targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The fluorine atoms can influence the compound’s electronic properties, affecting its interaction with biological molecules.

Comparison with Similar Compounds

1-(Bromomethyl)-2,4-difluoro-3-methylbenzene can be compared with other similar compounds, such as:

    1-(Chloromethyl)-2,4-difluoro-3-methylbenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group. The reactivity and applications may differ due to the different halogen atoms.

    1-(Bromomethyl)-2,4-difluorobenzene: Lacks the methyl group, which can influence the compound’s steric and electronic properties.

    1-(Bromomethyl)-3-methylbenzene: Lacks the fluorine atoms, affecting its electronic properties and reactivity.

The uniqueness of this compound lies in the combination of the bromomethyl, fluorine, and methyl substituents, which impart distinct reactivity and properties to the compound.

Properties

Molecular Formula

C8H7BrF2

Molecular Weight

221.04 g/mol

IUPAC Name

1-(bromomethyl)-2,4-difluoro-3-methylbenzene

InChI

InChI=1S/C8H7BrF2/c1-5-7(10)3-2-6(4-9)8(5)11/h2-3H,4H2,1H3

InChI Key

VFASFDVQYOOMFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)CBr)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.